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Application Note: Quantitative Analysis of 7α,14α-Dihydroxyprogesterone using LC-MS/MS

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Abstract

This application note describes a sensitive and selective method for the quantitative analysis of $7\alpha,14\alpha$ -dihydroxyprogesterone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating the metabolic pathways of progesterone and the potential roles of its hydroxylated metabolites.

Introduction

Progesterone undergoes extensive metabolism in the body, leading to a variety of hydroxylated and reduced products. While metabolites such as 17α -hydroxyprogesterone are well-studied, the biological significance of other dihydroxyprogesterone isomers, including 7α ,14 α -dihydroxyprogesterone, is less understood. Accurate and reliable quantification of these metabolites is crucial for elucidating their physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the analysis of steroid hormones in complex biological samples.[1] This application note provides a comprehensive protocol for the extraction and quantification of 7α ,14 α -dihydroxyprogesterone, based on established methods for similar steroid molecules.



Experimental Protocols Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 200 μL of serum, plasma, or cell culture supernatant, add 25 μL of an internal standard solution (e.g., 100 ng/mL of d8-17α-hydroxyprogesterone in methanol).
- Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.[2]
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
- Carefully transfer the upper organic layer to a clean microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of 50:50 (v/v) methanol:water.[2]
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is recommended for the separation of steroid isomers.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.



- Column Temperature: 40°C.
- Gradient: A typical gradient would start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

Mass Spectrometry (MS) Conditions:

- System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Multiple Reaction Monitoring (MRM) Transitions: The following table outlines hypothetical MRM transitions for $7\alpha,14\alpha$ -dihydroxyprogesterone and a potential internal standard. These should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
7α,14α- Dihydroxyprogesteron e	347.2	329.2	15
7α,14α- Dihydroxyprogesteron e	347.2	109.1	25
d8-17α- Hydroxyprogesterone (IS)	339.3	113.1	22

Data Presentation

The following tables represent example data for a calibration curve and quality control samples for the analysis of 7α ,14 α -dihydroxyprogesterone.

Table 1: Calibration Curve for 7α , 14α -Dihydroxyprogesterone



Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
0.1	0.012
0.5	0.058
1.0	0.115
5.0	0.592
10.0	1.180
50.0	5.850
100.0	11.720

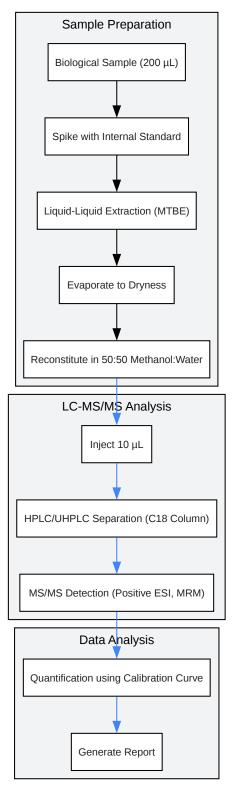
Table 2: Quality Control Sample Analysis

QC Level	Nominal Concentration (ng/mL)	Measured Concentration (ng/mL)	Accuracy (%)	Precision (%CV)
Low	0.3	0.29	96.7	5.2
Medium	7.5	7.8	104.0	3.8
High	75.0	72.5	96.7	4.1

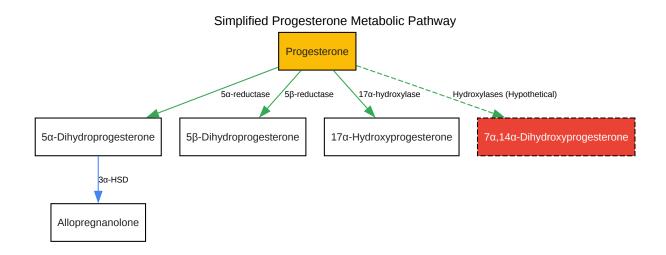
Mandatory Visualizations



Experimental Workflow for LC-MS/MS Analysis







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References

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